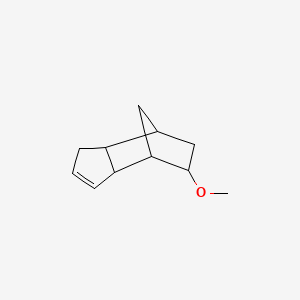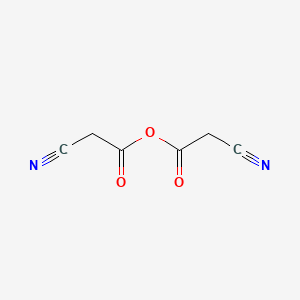
2-(Naphthalen-1-yl)-2-oxoacetic acid
Übersicht
Beschreibung
2-(Naphthalen-1-yl)-2-oxoacetic acid, also known as this compound, is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Naphthalen-1-yl)-2-oxoacetic acid can be synthesized through various methods. One notable method involves the radical 5-exo cyclization of alkynoates with 2-oxoacetic acids. This process is promoted by silver and involves radical decarboxylative acylation, 5-exo cyclization, and ester migration . The reaction conditions typically include the use of silver catalysts and mild temperatures to ensure high efficiency and broad substrate scope.
Industrial Production Methods: Industrial production of naphthalenyl oxoacetic acid often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Naphthalen-1-yl)-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert naphthalenyl oxoacetic acid into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include silver catalysts for decarboxylative acylation and various oxidizing or reducing agents. The reaction conditions often involve mild temperatures and controlled environments to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include 3-acylcoumarins and other derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-yl)-2-oxoacetic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of naphthalenyl oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, glyoxylic acid, a related compound, catalyzes the reversible formation of succinate and glyoxylate from isocitrate, a key step in the glyoxylate cycle . This mechanism highlights the compound’s role in metabolic pathways and its potential impact on biological systems.
Vergleich Mit ähnlichen Verbindungen
2-(Naphthalen-1-yl)-2-oxoacetic acid can be compared with other similar compounds, such as:
Glyoxylic Acid: Both compounds share similar structural features and participate in related chemical reactions.
Naphthalene Derivatives: Compounds like naphthaleneacetic acid exhibit similar biological activities and are used in various medicinal applications.
Uniqueness: this compound stands out due to its unique combination of chemical properties and biological activities
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGUQLILSWMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343931 | |
| Record name | Naphthalenyl oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26153-26-4 | |
| Record name | Naphthalenyl oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]-3-hydroxyphenyl]-](/img/structure/B1605361.png)



![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)








